Ethyl 3-amino-2-hydroxy-5-methylhexanoate

Description

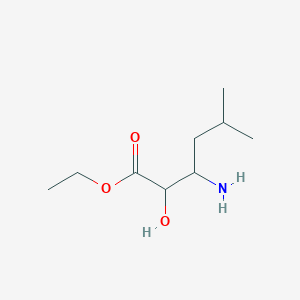

Ethyl 3-amino-2-hydroxy-5-methylhexanoate is an organic compound with the molecular formula C9H19NO3. It is a derivative of hexanoic acid and features both amino and hydroxy functional groups, making it a versatile compound in organic synthesis and various applications.

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

ethyl 3-amino-2-hydroxy-5-methylhexanoate |

InChI |

InChI=1S/C9H19NO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-8,11H,4-5,10H2,1-3H3 |

InChI Key |

BGAMPHGTHBRMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(CC(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-hydroxy-5-methylhexanoate typically involves the esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3-oxo-2-hydroxy-5-methylhexanoate.

Reduction: Formation of 3-amino-2-hydroxy-5-methylhexane.

Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Ethyl 3-amino-2-hydroxy-5-methylhexanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-hydroxy-5-methylhexanoate involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-amino-2-hydroxy-5-methylhexanoate can be compared with other similar compounds such as:

Ethyl 3-amino-2-hydroxyhexanoate: Lacks the methyl group at the 5-position, resulting in different steric and electronic properties.

Ethyl 3-amino-5-methylhexanoate:

Ethyl 2-hydroxy-5-methylhexanoate: Lacks the amino group, altering its chemical behavior and uses.

The uniqueness of this compound lies in the presence of both amino and hydroxy groups, which provide a combination of reactivity and versatility not found in the other compounds.

Biological Activity

Ethyl 3-amino-2-hydroxy-5-methylhexanoate, also known as ethyl (2S,3R)-3-amino-2-hydroxy-5-methylhexanoate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

This compound features an amino group, a hydroxyl group, and a branched carbon chain, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. The compound has been studied for its potential to act as an inhibitor of certain enzymes, particularly aminopeptidases, which play a crucial role in protein metabolism. By binding to the active sites of these enzymes, it can modulate their activity, thereby influencing various physiological processes.

Comparative Analysis with Similar Compounds

The biological effects of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-2-hydroxyhexanoate | Lacks methyl group at C5 | Reduced reactivity |

| Ethyl 3-amino-2-hydroxy-5-methylpentanoate | Shorter carbon chain | Altered solubility |

| Ethyl 3-amino-2-hydroxy-5-methylheptanoate | Longer carbon chain | Different enzyme interactions |

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory activity against aminopeptidases. This property is particularly relevant in therapeutic contexts where the modulation of peptide metabolism is desired. For instance, studies indicate that the compound can effectively inhibit angiotensin-converting enzyme (ACE), which is vital in regulating blood pressure.

Case Studies

- Cardiovascular Research : A study investigated the effects of this compound on hypertensive rats. The results demonstrated a notable reduction in blood pressure levels, attributed to the compound's ACE inhibition properties.

- Metabolic Pathway Exploration : Another research effort focused on the metabolic pathways influenced by this compound. It was found to enhance glucose uptake in muscle cells, suggesting potential applications in managing insulin resistance and diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.